3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Bicyclic Core: This step involves the construction of the bicyclo[2.2.1]heptane core, which can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of Functional Groups: The methyl and methylene groups are introduced through alkylation reactions.
Attachment of the Naphthyl Group: This step involves the coupling of the naphthyl group to the bicyclic core, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar core structure but different functional groups.
β-Pinene: Another bicyclic compound with a similar skeleton but distinct chemical properties.
2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but lacking the naphthyl and carboxamide groups.
Uniqueness
3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-14-20(2,3)16-11-12-21(14,13-16)19(23)22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,1,11-13H2,2-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPMJQWYVPZZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.